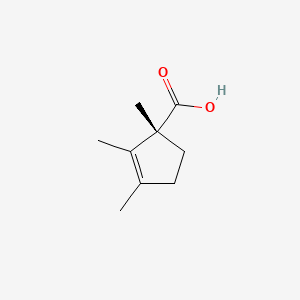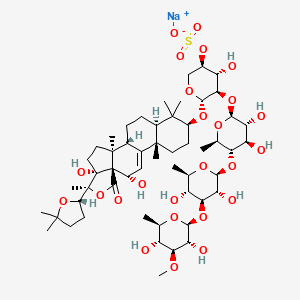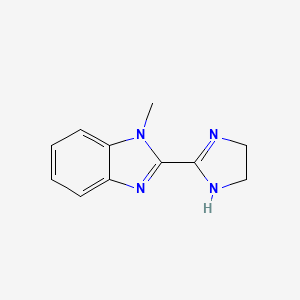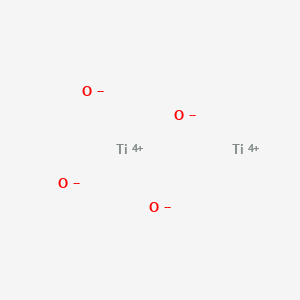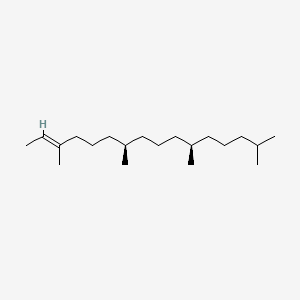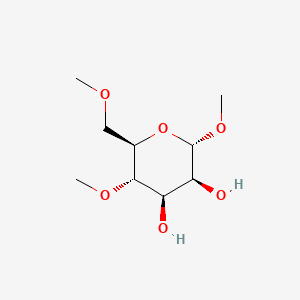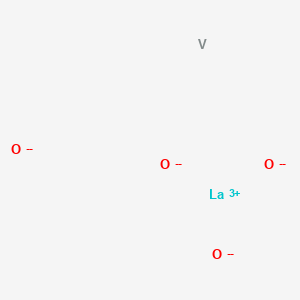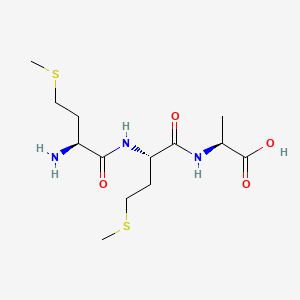
H-Met-Met-Ala-OH
Übersicht
Beschreibung
“H-Met-Met-Ala-OH” is a compound that is used for research and development . It is not intended for medicinal or household use .
Molecular Structure Analysis
The molecular structure of “H-Met-Met-Ala-OH” can be analyzed using various tools such as PepDraw . This tool can draw the peptide primary structure and calculate theoretical peptide properties .
Wissenschaftliche Forschungsanwendungen
The peptide Ala-Phe-Ile-Gly-Leu-Met, related to H-Met-Met-Ala-OH, was synthesized and found to have dual agonistic and antagonistic effects at the guinea-pig ileum, indicating potential biomedical applications (Neubert et al., 1985).
A study on cisplatin interacting with methionine- and histidine-containing peptides, including H-Gly-Met-OH, highlighted the significance of peptide-metal interactions in medicinal chemistry and drug design (Hahn et al., 2001).
The conformation-dependent hydrogen abstraction reactions of amino acid residues like Gly and Ala were investigated, providing insights into the structural behavior of peptides and their potential implications in diseases like Alzheimer's (Owen et al., 2012).
Methionine-enkephalin, a pentapeptide with a similar structure, has been studied for its effects on dopamine and norepinephrine metabolism in the rat brain, suggesting its relevance in neuropharmacology (Calderini et al., 1978).
Research on the stabilization of sulfide radical cations through complexation with the peptide bond in peptides like c-(L-Met-L-Met) provides valuable insights into the oxidative stability of peptides and proteins containing methionine residues (Bobrowski et al., 2007).
The synthesis of a labile pentadecapeptide from bovine casein, which includes a sequence similar to H-Met-Met-Ala-OH, was described, offering implications for the food industry and protein chemistry (Polzhofer, 1972).
The study of the dipeptide alanylphenylalanine (H-Ala-Phe-OH) and its interaction with Au(III) is relevant for understanding peptide-metal interactions and their potential applications in bioinorganic chemistry (Koleva et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O4S2/c1-8(13(19)20)15-12(18)10(5-7-22-3)16-11(17)9(14)4-6-21-2/h8-10H,4-7,14H2,1-3H3,(H,15,18)(H,16,17)(H,19,20)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYLZGQFKPHXHI-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299289 | |
| Record name | L-Methionyl-L-methionyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Met-Met-Ala-OH | |
CAS RN |
14486-08-9 | |
| Record name | L-Methionyl-L-methionyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14486-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Methionyl-L-methionyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




